molecular formula C15H15N3O B7466363 1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea

1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea

Cat. No. B7466363
M. Wt: 253.30 g/mol
InChI Key: YBTHWRNVVILBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea, also known as GW501516, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist. It was initially developed as a potential treatment for metabolic disorders such as diabetes and obesity. However, it has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance.

Mechanism of Action

1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved energy metabolism and increased endurance.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis. It has also been shown to increase the expression of genes involved in glucose uptake and glycogen synthesis. Additionally, it has been shown to reduce inflammation and improve cardiac function.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea has a number of advantages for lab experiments. It is stable and easy to handle, and its effects can be easily measured using a variety of assays. However, it is important to note that its effects can be dose-dependent and may vary depending on the model system used.

Future Directions

There are a number of potential future directions for research on 1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, there is growing interest in its potential as a performance-enhancing drug in sports. However, further research is needed to fully understand its effects and potential risks.

Synthesis Methods

1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea can be synthesized through a multistep process. The first step involves the preparation of 2,3-dihydro-1H-inden-1-ol, which is then reacted with phosgene to form 2,3-dihydro-1H-inden-1-yl chloroformate. This intermediate is then reacted with 3-aminopyridine to form 1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models of diabetes and obesity. Additionally, it has been shown to increase endurance in mice and improve cardiac function in rats.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c19-15(17-12-5-3-9-16-10-12)18-14-8-7-11-4-1-2-6-13(11)14/h1-6,9-10,14H,7-8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTHWRNVVILBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-1-yl)-3-pyridin-3-ylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.